

Technical Support Center: Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde

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Compound of Interest

Compound Name:	1-ethyl-1H-imidazole-2-carbaldehyde
Cat. No.:	B039370

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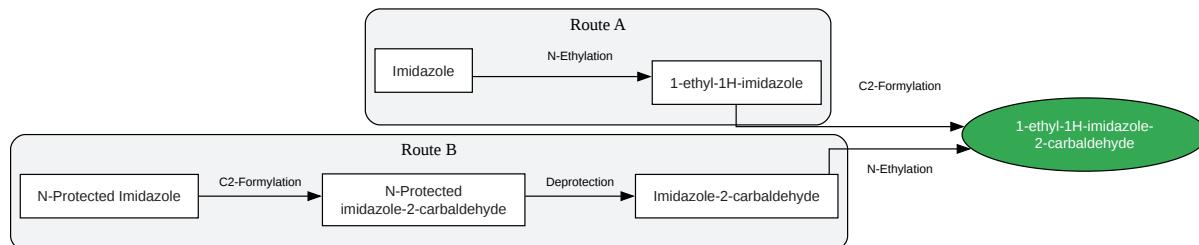
Welcome to the technical support center for the synthesis of **1-ethyl-1H-imidazole-2-carbaldehyde**. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis, with a focus on improving reaction yields.

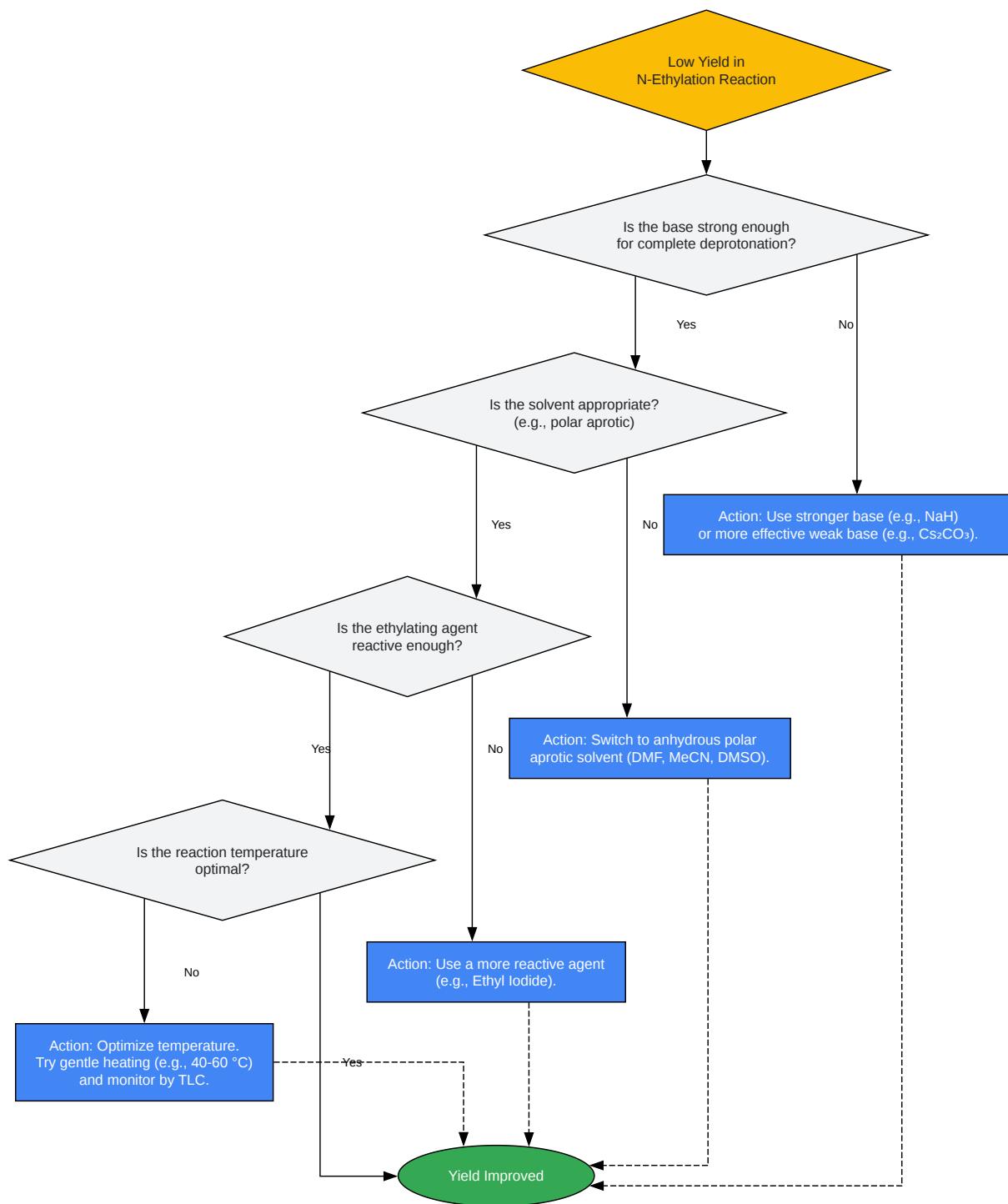
Synthesis Overview

The synthesis of **1-ethyl-1H-imidazole-2-carbaldehyde** is typically achieved via a two-step process. The order of these steps—N-alkylation and C-formylation—can be varied, each presenting unique advantages and challenges.

- Route A: N-ethylation of imidazole followed by formylation at the C2 position.
- Route B: Formylation of an N-protected imidazole at the C2 position, followed by deprotection and N-ethylation.

A high-yielding alternative involves the direct lithiation of 1-ethyl-1H-imidazole and quenching with a formylating agent like N,N-dimethylformamide (DMF).



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